ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N4O2/c1-5-17-19(15-10-8-7-9-11-15)20-22-14-16(21(26)27-6-2)18(25(20)23-17)12-13-24(3)4/h7-14H,5-6H2,1-4H3/b13-12+ |
InChI Key |
XMJMKYMRKLISTL-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
A foundational approach involves cyclizing 5-aminopyrazoles with β-keto esters or enaminones. For example, 3-methyl-5-aminopyrazole reacts with β-keto esters under acidic conditions to form the pyrimidine ring. In the target compound, this method is adapted by substituting the β-keto ester with a tailored enaminone to introduce the dimethylaminoethenyl group.
Reaction Conditions:
-
Solvent: Toluene or acetic acid.
-
Catalyst: Piperidine acetate or acetic acid.
Enaminone Intermediate Synthesis
The 7-[(E)-2-(dimethylamino)ethenyl] group is introduced via Bredereck’s reagent (tert-butoxybis(dimethylamino)methane), which facilitates enaminone formation.
Stepwise Protocol
-
Starting Material: Ethyl 3-phenyl-5-methylpyrazole-4-carboxylate.
-
Enaminone Formation:
-
Cyclization:
Key Data:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Enaminone Formation | Bredereck’s Reagent | 50°C, 2 h | 85% |
| Cyclization | Acetic Acid | 25°C, 24 h | 78% |
Substituent Modification and Functionalization
Introducing the 3-Phenyl Group
The phenyl group at position 3 is incorporated early via:
Ethyl Carboxylate Installation
The ethyl carboxylate at position 6 is introduced via:
-
Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions (H₂SO₄ or HCl).
-
Direct Synthesis: Using ethyl β-keto esters during cyclocondensation.
Optimization and Challenges
Stereoselectivity in Enaminone Formation
The (E)-configuration of the ethenyl group is critical for biological activity. Key factors include:
Purification Techniques
-
Crystallization: Ethanol/water mixtures yield high-purity product (≥97%).
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Adaptations
The patent CN103896951A describes a scalable route to analogous pyrazolo[1,5-a]pyrimidines:
Scalability Data:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 97% | 94% |
| Purity | 99.5% | 98.8% |
| Reaction Time | 4 h | 6 h |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Reagents/Catalysts | Products | Yield |
|---|---|---|---|
| Acidic (pH < 3) | HCl/H₂O, reflux | 7-[(E)-2-(Dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 72–85% |
| Basic (pH > 10) | NaOH/EtOH, 60°C | Same as above | 68–78% |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, stabilized by the electron-withdrawing pyrimidine ring.
Nucleophilic Substitution Reactions
The dimethylamino ethenyl group and pyrimidine nitrogen atoms serve as sites for nucleophilic attacks.
At the Dimethylamino Ethenyl Group
Reactions with electrophiles (e.g., alkyl halides):
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Requires anhydrous conditions |
| Acylation | Ac₂O, pyridine | Acetylated ethenyl derivative | Improves solubility |
At the Pyrimidine Core
Electrophilic aromatic substitution is hindered due to electron-rich pyrimidine, but halogenation under radical conditions is feasible:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo derivative | 55–60% |
Cycloaddition Reactions
The conjugated ethenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Products | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | Endo preference |
Computational Analysis : Density functional theory (DFT) studies confirm the ethenyl group’s reactivity aligns with frontier molecular orbital (FMO) theory.
Photochemical Reactions
UV irradiation induces isomerization or dimerization:
| Condition | Products | Application |
|---|---|---|
| UV (254 nm), CH₂Cl₂ | (Z)-isomer formation | Study of configurational stability |
| Prolonged UV exposure | Dimer via [2+2] cycloaddition | Polymer precursor studies |
Redox Reactions
The pyrimidine ring undergoes reduction under catalytic hydrogenation:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydro-pyrazolo-pyrimidine | 90–95% |
Stability Note : The compound is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizers like KMnO₄ .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Reaction Type | Polar Solvent (e.g., DMF) | Non-Polar Solvent (e.g., Toluene) |
|---|---|---|
| Ester Hydrolysis | Faster due to stabilization of transition state | Slower, requires phase-transfer catalysts |
| Diels-Alder | Lower yield due to solvation effects | Higher yield and regioselectivity |
Catalyst Influence
Palladium and copper catalysts enhance coupling reactions:
| Reaction | Catalyst | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via cross-coupling |
| Ullmann-type | CuI, L-proline | N-aryl analogues |
Key Factors Affecting Reactivity
-
Electronic Effects : The electron-donating dimethylamino group increases pyrimidine ring electron density, favoring electrophilic attacks.
-
Steric Hindrance : The ethyl and phenyl substituents limit accessibility to the pyrimidine C5 position.
-
pH Sensitivity : Hydrolysis rates peak under strongly acidic or basic conditions .
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, with a molecular formula of . It features a pyrazolo-pyrimidine core, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with a pyrazolo-pyrimidine scaffold exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against various pathogens. Its efficacy against bacterial strains has been documented, indicating potential use in treating infections.
Case Study:
In laboratory tests, this compound showed activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Neuropharmacological Effects
The dimethylamino group in the structure suggests possible neuropharmacological applications. Compounds with similar structures have been known to interact with neurotransmitter systems.
Research Findings:
Investigations into the compound’s effects on neurotransmitter release and receptor activity have shown promise for applications in treating neurological disorders such as depression and anxiety .
Mechanism of Action
The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares substituents, molecular weights, and key properties of the target compound and its analogues:
Key Observations :
- Halogen vs. Amino Groups: Chlorine at position 7 (CAS 223141-46-6) increases molecular weight slightly but may enhance electrophilic reactivity compared to the dimethylamino ethenyl group in the target compound .
- Polarity: Hydroxyl or methoxy groups (e.g., in ) improve water solubility, whereas the target compound’s dimethylamino ethenyl group may balance lipophilicity and hydrogen-bonding capacity.
Structural and Crystallographic Insights
- Planarity : Pyrazolo[1,5-a]pyrimidine cores in analogues like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibit near-planar fused rings (dihedral angle <2°), facilitating π-π stacking in crystal lattices .
- Hydrogen Bonding: Intermolecular C–H···O/N interactions stabilize crystal structures, as observed in . The target compound’s dimethylamino ethenyl group may introduce additional hydrogen-bonding sites.
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, novel derivatives have been synthesized through regio-controlled cross-coupling reactions, allowing for the introduction of various substituents that enhance biological activity. The synthesis pathway often includes the use of 5-aminopyrazoles as starting materials, leading to compounds with significant pharmacological properties .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines have shown promising antitumor activity across various cancer cell lines. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. For example, compounds derived from this scaffold have been reported to induce apoptosis in MCF-7 cells with IC50 values ranging from 23.2 to 95.9 µM . The mechanism of action often involves the induction of cell cycle arrest and apoptosis, as evidenced by flow cytometric analyses showing increased populations of cells in G2/M and S phases following treatment.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 4 | 23.2 | MCF-7 | Apoptosis induction |
| 5 | 49.9 | HepG-2 | Cell cycle arrest |
| 8 | 52.9 | MCF-7 | Necrosis and apoptosis |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing significant activity against Staphylococcus aureus and other pathogens. Notably, some derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Molecular docking studies suggest that this compound can effectively bind to targets such as RNA polymerase and various kinases, providing a molecular basis for its biological activity .
Case Studies
- Breast Cancer Study : A study assessed the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 cells, demonstrating that treatment with compound 4 led to a significant reduction in cell viability (26.86%) and induced apoptosis through both intrinsic and extrinsic pathways.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of several pyrazolo[1,5-a]pyrimidines against Staphylococcus aureus strains. The results indicated that certain derivatives significantly reduced biofilm formation and exhibited potent antibacterial activity.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing ethyl 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Use a cyclocondensation reaction between 5-aminopyrazole precursors and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives in aqueous ethanol at ambient temperature. Refluxing in pyridine with enaminones (e.g., 3-piperidinylacrylonitrile) can introduce the ethenyl group at position 6. Purify via recrystallization (ethanol/ethyl acetate) to achieve yields of 62–78% .
- Key Data :
- Yield optimization: Prolonged reflux (6–10 hours) improves cyclization efficiency .
- Solvent selection: Polar aprotic solvents (DMF, pyridine) enhance reaction rates compared to ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and the (E)-ethenyl group (δ 6.5–7.0 ppm, coupling constant J = 16 Hz) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion peaks (e.g., m/z 408.18 for C₂₁H₂₅N₅O₂) .
Q. How can melting points and elemental analysis resolve purity discrepancies?
- Methodology : Compare experimental melting points (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidines) with literature values. Perform CHN analysis to verify stoichiometry (e.g., C: 62.77%, H: 4.01%, N: 24.40%) and identify impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in enaminone-mediated syntheses?
- Methodology :
- Catalyst screening : Sodium acetate in acetic acid/acetic anhydride mixtures accelerates cyclization .
- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the ethyl ester) .
- Solvent polarity : Higher polarity solvents (e.g., DMF vs. ethanol) improve enaminone reactivity by stabilizing transition states .
Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodology :
- Enaminone coupling : React 5-aminopyrazole with (E)-3-(dimethylamino)-1-heteroarylprop-2-en-1-one to introduce heteroaryl groups .
- Post-synthetic modification : Hydrolyze the ethyl ester to a carboxylic acid (using NaOH/EtOH), then couple with amines via bis(pentafluorophenyl) carbonate activation .
Q. How do electronic effects of the (E)-2-(dimethylamino)ethenyl group influence biological activity?
- Methodology :
- Computational analysis : Perform DFT calculations to map electron density distribution and HOMO-LUMO gaps. Compare with analogs lacking the dimethylamino group (e.g., cyano or trifluoromethyl derivatives) .
- Biological assays : Test kinase inhibition or cytotoxicity to correlate substituent electronic profiles with activity .
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrazolo[1,5-a]pyrimidine core?
- Methodology : Grow single crystals via slow evaporation (ethyl acetate/ethanol, 3:2). Analyze puckering parameters (e.g., C5 deviation: 0.224 Å from the pyrimidine plane) and dihedral angles (e.g., 80.94° between fused rings) to confirm boat-like conformations .
Q. What analytical approaches address contradictions in reported spectral data?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic labeling : Use ¹⁵N-labeled precursors to assign nitrogen environments in complex NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
